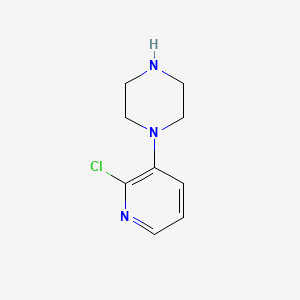
1-(2-Chloro-3-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-3-pyridinyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-chloro-pyridin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-pyridinyl)piperazine typically involves the reaction of 2-chloro-3-pyridine with piperazine. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .
化学反应分析
Types of Reactions: 1-(2-Chloro-3-pyridinyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
Pharmacological Applications
1-(2-Chloro-3-pyridinyl)piperazine has been studied for its diverse pharmacological properties, which include:
- Anticancer Activity : Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting the growth of colon and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have reported that certain piperazine derivatives possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity .
- Neuropharmacological Effects : this compound has been investigated for its potential as a monoamine oxidase inhibitor, which may be beneficial in treating neurodegenerative diseases like Alzheimer's. This inhibition can enhance neurotransmitter levels in the brain, potentially alleviating symptoms associated with these disorders.
Synthesis and Structural Modifications
The synthesis of this compound often involves the modification of existing piperazine structures to enhance biological activity. Notable synthetic strategies include:
- Bioisosteric Substitution : Researchers have utilized bioisosteric approaches to replace functional groups in the piperazine core, leading to compounds with improved pharmacokinetic properties and efficacy against specific biological targets .
- Molecular Hybridization : The concept of hybridization has been applied to create novel compounds by combining the piperazine scaffold with other pharmacophores. This strategy aims to produce molecules with synergistic effects, enhancing their therapeutic potential .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various piperazine derivatives, including those modified from this compound, against human cancer cell lines (HT-29 and A549) and normal fibroblast cells (MRC-5). The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a favorable therapeutic index for further development .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound derivative | HT-29 | 15.4 | High selectivity for cancer cells |
| This compound derivative | A549 | 20.7 | Moderate cytotoxicity |
| Control (standard drug) | HT-29 | 10.0 | Established benchmark |
Case Study 2: Antimicrobial Screening
In another study, a series of piperazine derivatives were synthesized and screened for antimicrobial activity. Several compounds derived from this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
作用机制
The mechanism of action of 1-(2-Chloro-3-pyridinyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
相似化合物的比较
- 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
- 2-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
- (2-Chloro-pyridin-3-yl)-piperazin-1-yl-Methanone hydrochloride
Uniqueness: 1-(2-Chloro-3-pyridinyl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
1-(2-chloropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12ClN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChI 键 |
SVEARIPLBKYTHN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













